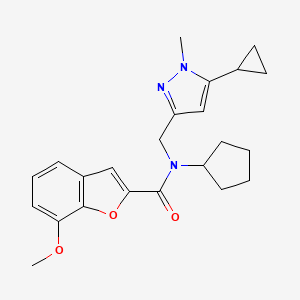

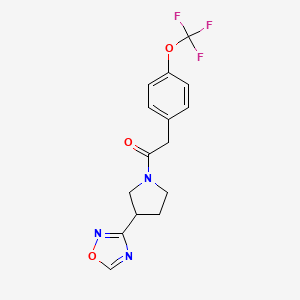

4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

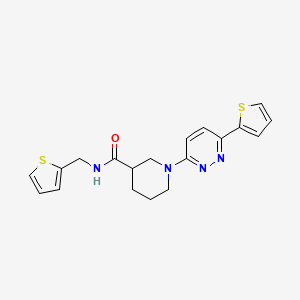

The compound "4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to the family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities, including antiproliferative, antibacterial, and enzyme inhibition properties. The papers provided discuss various benzenesulfonamide compounds with different substituents and their respective biological activities and chemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride or through the modification of existing sulfonamide compounds. For example, in the synthesis of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, novel derivatives were prepared with potential antiproliferative activities . Similarly, the synthesis of 4-amino-1-methylpyridinium benzenesulfonate salts was achieved by a quaternization reaction of 4-aminopyridine with methyl benzenesulfonates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Crystallographic studies provide insights into the molecular conformations and intermolecular interactions. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide revealed that their supramolecular architectures are controlled by C—H⋯πaryl and C—H⋯O interactions, respectively . These interactions could influence the biological activity of the compounds by affecting their binding to biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive groups such as methoxy, hydroxy, or amino groups can lead to further chemical modifications. For example, the Schiff base derived from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde exhibits tautomerism, which is associated with its photochromic and thermochromic characteristics . The compound under analysis may also undergo similar reactions, which could be exploited for the development of new materials or drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds in medicinal chemistry and materials science. For example, the synthesis of N-(4-diethylamino)benzyl-4-[^11C]methoxy-N-(p-tolyl)benzenesulfonamide as a potential PET radioligand required a high-yield synthesis and specific activity considerations . The compound of interest would similarly require a detailed analysis of its physical and chemical properties for its intended application.

科学的研究の応用

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers in the treatment of cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antagonistic Properties in Neuropharmacology

Another research focuses on SB-399885, a compound exhibiting potent antagonistic properties towards the 5-HT6 receptor, with potential cognitive enhancing properties in models of aged rat water maze and novel object recognition. This highlights its relevance in neuropharmacological research and potential therapeutic applications for cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Vasospasm Treatment Research

Research on endothelin receptor antagonists for preventing subarachnoid hemorrhage-induced cerebral vasospasm demonstrates the application of benzenesulfonamide derivatives in developing treatments for vasospasm, a condition that can result from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Antimicrobial and Antifungal Activities

A study on the synthesis, characterization, and in vitro biological screening of benzenesulfonamide derivatives containing sulfonamide moiety reveals these compounds' antimicrobial activity. This suggests their potential for development as antimicrobial agents, contributing to the field of infectious disease research (El-Gaby et al., 2018).

特性

IUPAC Name |

4-methoxy-2,3-dimethyl-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-8-11-20(22-21-13)27-17-7-5-6-16(12-17)23-28(24,25)19-10-9-18(26-4)14(2)15(19)3/h5-12,23H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKYCTGWDDQSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)